![molecular formula C9H16F3NO B2631391 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol CAS No. 1555897-93-2](/img/structure/B2631391.png)
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is a fluorinated amine-based compound. It has a molecular weight of 211.23 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2
. This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is a powder . It is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties are not available in the search results.Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis . It can be used as a raw material for the synthesis of other complex organic compounds .
Pharmaceutical Intermediate
It serves as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs .
Synthesis Material
The compound is used as a synthesis material . It can be used to produce other materials with specific properties .
Alkaline Reagent
In certain organic reactions, it acts as an alkaline reagent . It can help drive reactions towards the desired products .
Catalyst
It can also function as a catalyst in some reactions . It can speed up the reaction rate without being consumed in the process .
Vibrational Spectral Analysis
The compound has been used in vibrational spectral analysis of OH and OD groups . This helps in understanding the structure and properties of the compound .
Synthesis of Derivatives
1,1,1-Trifluoro-2-propanol may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2- (4-hydroxy-3-methoxyphenyl)acetate and 1,1,1-trifluoropropan-2-yl 2- (3-ethoxy-4-hydroxyphenyl)acetate .
Research Chemical
It is used as a research chemical . Researchers use it to study its properties and potential applications .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
3-amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULBKGBGXFWVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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